N-Methyl Desloratadine-d5
Description
Properties
Molecular Formula |
C₂₀H₁₆D₅ClN₂ |
|---|---|
Molecular Weight |
329.88 |
Synonyms |
8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-d5; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Strategies for N Methyl Desloratadine D5
Synthetic Pathways for N-Methyl Desloratadine (B1670295) as a Precursor
The synthesis of N-Methyl Desloratadine (8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo google.comansto.gov.aucyclohepta[1,2-b]pyridine) serves as the foundational step for producing its deuterated counterpart. scbt.com Several synthetic strategies exist, primarily involving the N-methylation of Desloratadine or modifications of Loratadine-related structures.
One common pathway involves the direct methylation of Desloratadine. This reaction typically employs a methylating agent, such as methyl iodide, in the presence of a base to introduce the methyl group onto the piperidine (B6355638) nitrogen. Careful control of reaction conditions is necessary to ensure selective methylation at the more nucleophilic aliphatic piperidine nitrogen over the pyridine (B92270) nitrogen within the tricyclic core.
Another documented approach begins with a Loratadine (B1675096) intermediate, specifically methyl-loratadine. google.com In this process, methyl-loratadine is reacted with chloroethyl chloroformate in a solvent like 1,2-dichloroethane. google.com This is followed by a subsequent reaction in methanol (B129727) to yield Desloratadine, which can then be methylated. google.com Alternatively, N-Methyl Desloratadine itself can be a starting material for the synthesis of Loratadine through the removal of the N-methyl group via a carbamate (B1207046) intermediate. google.com This highlights the central role of N-Methyl Desloratadine as a key intermediate in the synthesis of these related compounds. scbt.comchemicalbook.com
| Precursor | Key Reagents | Reaction Type | Reference |
| Desloratadine | Methyl Iodide, Base | N-Methylation | |
| Methyl-Loratadine | Chloroethyl Chloroformate, Methanol | Demethylation/Decarbethoxylation | google.com |
Methodologies for Deuterium (B1214612) Incorporation in N-Methyl Desloratadine-d5 Synthesis
The synthesis of this compound, with a molecular formula of C₂₀H₁₆D₅ClN₂, involves the specific replacement of five hydrogen atoms with deuterium. usbio.netclearsynth.com This labeling is typically targeted at the N-methyl group (CD₃) and other specific, stable positions on the molecule. The selection of deuteration methods depends on the desired labeling pattern and the availability of deuterated starting materials.
A primary strategy for introducing the trideuteromethyl (CD₃) group is through the use of deuterated methylating agents. nih.gov Instead of methyl iodide (CH₃I), its deuterated analog, trideuteromethyl iodide (CD₃I), can be used to alkylate the piperidine nitrogen of Desloratadine. This method directly and selectively installs the CD₃ group. Another highly accessible and cost-effective CD₃ source is [D₄]methanol (CD₃OD), which can be used directly or as a precursor to generate other trideuteromethylating reagents. nih.gov
For the remaining two deuterium atoms, incorporation often involves using deuterated precursors or employing H/D exchange reactions. For instance, a one-step carbonyl alkylative amination has been demonstrated for preparing α-d₂-N-alkyl derivatives of Desloratadine using commercial deuterio-paraformaldehyde. cam.ac.uk More general H/D exchange reactions can be performed on the precursor molecule or its building blocks using heavy water (D₂O) under high temperature and pressure, often with a catalyst, although this can sometimes lead to a mixture of isotopologues with varying degrees of deuteration. ansto.gov.au The synthesis of Desloratadine-d5 itself has been documented, indicating that deuteration of the core structure is a feasible approach before the final N-methylation step. lgcstandards.com
| Deuterated Reagent | Targeted Labeling | Reaction Principle | Reference |
| Trideuteromethyl Iodide (CD₃I) | N-CD₃ group | N-alkylation | nih.gov |
| [D₄]Methanol (CD₃OD) | N-CD₃ group | Source for CD₃ reagents | nih.gov |
| Deuterated Paraformaldehyde | α-deuteration on piperidine ring | Carbonyl Alkylative Amination | cam.ac.uk |
| Heavy Water (D₂O) | General H/D exchange | Catalytic H/D Exchange | ansto.gov.auacs.org |
Advanced Techniques for Control and Verification of Isotopic Purity and Positional Deuteration
Ensuring the quality of this compound requires rigorous analytical control to verify its chemical purity, isotopic enrichment, and the specific locations of the deuterium atoms. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for comprehensive characterization of deuterated compounds. ansto.gov.auansto.gov.aursc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on the degree of deuteration, NMR spectroscopy is essential for confirming the exact position of the deuterium labels. rsc.org
¹H NMR (Proton NMR): The absence or reduction of signals in the proton NMR spectrum at specific chemical shifts, when compared to the spectrum of the non-labeled N-Methyl Desloratadine, confirms the locations where hydrogen has been replaced by deuterium.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive spectrum of the labeled positions.
¹³C NMR (Carbon NMR): The coupling patterns between carbon and deuterium (C-D) differ from carbon-hydrogen (C-H) couplings, offering another layer of verification for the sites of deuteration.
| Analytical Technique | Primary Application | Information Gained | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment/Purity | Overall deuteration level, distribution of isotopologues | rsc.orgnih.gov |
| ¹H NMR Spectroscopy | Positional Verification | Identification of sites where H is replaced by D | ansto.gov.auansto.gov.aursc.org |
| ²H NMR Spectroscopy | Positional Confirmation | Direct detection of deuterium atoms | ansto.gov.auansto.gov.au |
| ¹³C NMR Spectroscopy | Structural Verification | Confirmation of C-D bonds and molecular structure | ansto.gov.auansto.gov.au |
Table of Mentioned Compounds
| Compound Name | Synonym / Type |
| N-Methyl Desloratadine | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo google.comansto.gov.aucyclohepta[1,2-b]pyridine |
| This compound | Deuterated N-Methyl Desloratadine |
| Desloratadine | Parent compound |
| Loratadine | Precursor to Desloratadine |
| Methyl-loratadine | Intermediate |
| Chloroethyl chloroformate | Reagent |
| Methyl iodide | Reagent |
| Trideuteromethyl iodide (CD₃I) | Deuterated Reagent |
| [D₄]Methanol (CD₃OD) | Deuterated Reagent |
| Deuterio-paraformaldehyde | Deuterated Reagent |
| Heavy Water (D₂O) | Deuterated Reagent |
Bioanalytical Method Development and Validation Utilizing N Methyl Desloratadine D5
Application as an Internal Standard in Mass Spectrometry-Based Analytical Methods
The use of a stable isotope-labeled internal standard (IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.com N-Methyl Desloratadine-d5, as a deuterated analog of N-Methyl Desloratadine (B1670295), is an ideal internal standard for mitigating variability and enhancing the reliability of analytical results. veeprho.com
Methodological Considerations for Trace Analysis in Drug Substances and Complex Matrices
The quantification of trace levels of analytes like N-Methyl Desloratadine, which can be an impurity or metabolite of Desloratadine, presents significant analytical challenges. mdpi.comopulentpharma.com These challenges are especially pronounced in complex biological matrices such as plasma or urine and in active pharmaceutical ingredients. mdpi.com Complex matrices are prone to "matrix effects," where endogenous components can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the MS signal. scioninstruments.com This variability can compromise the accuracy of the results.
Furthermore, sample preparation procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability due to incomplete or inconsistent recovery of the analyte. scioninstruments.comresearchgate.net To obtain accurate and reliable data, an internal standard is employed to compensate for these variations. lgcstandards.com An ideal internal standard should be a molecule that is structurally similar to the analyte but is unlikely to be naturally present in the sample. lgcstandards.com By adding a known quantity of the internal standard to the sample at the beginning of the process, it experiences the same procedural losses and matrix effects as the analyte. scioninstruments.com The final measurement is based on the ratio of the analyte's response to the internal standard's response, which corrects for these potential errors and ensures the data accurately reflects the analyte's true concentration. scioninstruments.comlgcstandards.com
Enhancement of Analytical Accuracy and Precision through Stable Isotope Labeling
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. scispace.comcrimsonpublishers.com this compound falls into this category, where five hydrogen atoms are replaced with deuterium (B1214612). This substitution results in a compound with nearly identical physicochemical properties to the unlabeled N-Methyl Desloratadine. scioninstruments.comresearchgate.net
The key advantage of using a SIL internal standard is that it co-elutes with the analyte during chromatography and exhibits almost identical behavior during sample extraction and ionization in the mass spectrometer's source. scispace.comresearchgate.net Because the SIL IS and the analyte are affected in the same way by variations in extraction recovery and matrix-induced ion suppression or enhancement, their response ratio remains constant. crimsonpublishers.commusechem.com This consistent ratio allows for a highly accurate and precise correction for analytical variability. musechem.com The use of SILs like Desloratadine-d5 has been shown to significantly improve assay performance, accuracy, and precision compared to using structural analogues as internal standards. scispace.comcrimsonpublishers.com The mass difference between the deuterated standard and the analyte ensures they are distinguishable by the mass spectrometer without altering the chemical behavior that is critical for effective internal standardization. researchgate.netlgcstandards.com
Chromatographic and Mass Spectrometric Parameter Optimization for N-Methyl Desloratadine Analysis
The development of a robust bioanalytical method requires careful optimization of both the chromatographic separation and the mass spectrometric detection to ensure selectivity, sensitivity, and speed.
Selection of Chromatographic Conditions for Separation from Related Impurities and Matrix Components
Effective chromatographic separation is essential to resolve the analyte of interest from its metabolites, related impurities, and endogenous components of the matrix, thereby minimizing interference. tandfonline.com For the analysis of Desloratadine and its related compounds, including N-Methyl Desloratadine, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govopenrepository.com C8 and C18 columns are frequently selected for this purpose. researchgate.nettandfonline.comnih.gov
The mobile phase composition is optimized to achieve satisfactory separation, symmetric peak shapes, and a reasonable run time. tandfonline.com Typical mobile phases consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous solution containing additives like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve ionization efficiency. researchgate.netresearchgate.nettandfonline.comnih.gov Gradient elution is often used to ensure that compounds with different polarities are effectively separated and eluted within a short analysis time. tandfonline.comnih.gov
Table 1: Examples of Chromatographic Conditions for Desloratadine and Related Compounds Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Xbridge C18 (50 mm x 4.6 mm, 5 µm) researchgate.netnih.gov | Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm) tandfonline.com | BDS Hypersil C8 (100 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | A: 10 mM Ammonium FormateB: Methanol (B129727) (20:80, v/v) researchgate.netnih.gov | A: 5 mM Ammonium Formate in WaterB: Acetonitrile tandfonline.com | A: AcetonitrileB: Ammonium Formate (pH 4.3; 5mM) (60:40, v/v) researchgate.net |
| Flow Rate | 0.7 mL/min researchgate.netnih.gov | 0.4 mL/min tandfonline.com | 0.8 mL/min researchgate.net |
| Elution Type | Isocratic researchgate.netnih.gov | Gradient tandfonline.com | Isocratic researchgate.net |
| Column Temp. | 40 °C researchgate.net | 40 °C tandfonline.com | Ambient researchgate.net |
| Injection Vol. | 5 µL researchgate.net | 2 µL tandfonline.com | 25 µL researchgate.net |
Optimization of Mass Spectrometry Detection Modes and Transitions for N-Methyl Desloratadine and its Deuterated Analog
Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is a highly sensitive and selective technique for quantifying Desloratadine and its analogs. tandfonline.comnih.gov The optimization process involves tuning the mass spectrometer to detect specific mass-to-charge (m/z) transitions for the analyte and its internal standard. This is achieved using Multiple Reaction Monitoring (MRM). researchgate.netresearchgate.net
In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). researchgate.net This process drastically reduces background noise and enhances selectivity. For N-Methyl Desloratadine, the precursor ion would be selected, and for its deuterated analog, this compound, the corresponding heavier precursor ion would be chosen. The fragmentation patterns are similar, but the product ions for the d5-analog will also be heavier. The MRM transitions for Desloratadine and its d5-labeled internal standard are well-established and serve as a direct proxy for the optimization of N-Methyl Desloratadine and its d5-analog.
Table 2: Optimized Mass Spectrometry Parameters for Desloratadine (DL) and Desloratadine-d5 (DL-d5)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|
| Desloratadine (DL) | 311.2 researchgate.netresearchgate.netnih.gov | 259.2 researchgate.netresearchgate.netnih.gov | 30 researchgate.net | 70 researchgate.net |
| Desloratadine-d5 (DL-d5) | 316.2 researchgate.netresearchgate.netnih.gov | 264.3 researchgate.netresearchgate.netnih.gov | 30 researchgate.net | 70 researchgate.net |
Method Validation in Pharmaceutical Research Matrices
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application, following guidelines from regulatory agencies. researchgate.netnih.gov Validation confirms that the method is selective, sensitive, accurate, and precise for the quantification of the analyte in the specific biological matrix. pharmacompass.com Using this compound as an internal standard is integral to successfully validating methods for N-Methyl Desloratadine.
Validation encompasses several key parameters:
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. researchgate.net
Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. researchgate.net Calibration curves are generated, and a correlation coefficient (r) close to 1.0 indicates good linearity. tandfonline.comnih.gov
Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single day (intra-day) and over several days (inter-day). researchgate.netnih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. capes.gov.br
Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.govnih.govcapes.gov.br
Table 3: Summary of Validation Parameters from a Published LC-MS/MS Method for Desloratadine Using Desloratadine-d5 IS
| Parameter | Result | Source |
|---|---|---|
| Matrix | Human Plasma | researchgate.netnih.gov |
| Linearity Range | 5.0–5000.0 pg/mL | researchgate.netnih.gov |
| Correlation Coefficient (r²) | ≥ 0.9994 | researchgate.netnih.gov |
| LLOQ | 5.0 pg/mL | researchgate.net |
| Intra-day Precision (%CV) | 0.7–2.0% | researchgate.netnih.gov |
| Inter-day Precision (%CV) | 0.7–2.7% | researchgate.netnih.gov |
| Intra-day Accuracy (%) | 101.4–102.4% | researchgate.netnih.gov |
| Inter-day Accuracy (% ) | 99.5–104.8% | researchgate.netnih.gov |
| Freeze/Thaw Stability | Stable for 3 cycles | researchgate.net |
| Bench-Top Stability | Stable | researchgate.net |
Evaluation of Linearity, Sensitivity, and Specificity in Analytical Methodologies
The validation of a bioanalytical method rigorously assesses its linearity, sensitivity, and specificity to ensure reliable and accurate results.
Linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For methods quantifying desloratadine using a deuterated internal standard like this compound, linearity is typically established over a specific concentration range. For instance, one liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for desloratadine demonstrated linearity over a concentration range of 5.0 to 5000.0 pg/mL with a correlation coefficient (r²) of ≥0.9994. nih.govresearchgate.net Another study showed linearity for desloratadine in the range of 40.1 to 8005.0 pg/mL with a correlation coefficient (r) greater than 0.999. researchgate.net A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for desloratadine tablets showed linearity in the range of 8-24 μg/ml with a correlation coefficient of 0.9975. rjptonline.org
Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. A sensitive LC-MS/MS method for desloratadine in human plasma, using a deuterated internal standard, achieved an LLOQ of 40 pg/mL. researchgate.net Another study reported a method with a linear range of 5.0-5000.0 pg/mL, indicating high sensitivity. nih.govresearchgate.net
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The use of this compound as an internal standard in LC-MS/MS methods provides high specificity. The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratios (m/z). For example, in one method, desloratadine and its d5-labeled internal standard were detected by monitoring the proton adducts at m/z 311.2→259.2 and 316.2→264.3, respectively, ensuring no interference from endogenous plasma components. nih.govresearchgate.netjchr.org
Table 1: Linearity and Sensitivity Data for Desloratadine Quantification
| Method | Linearity Range | Correlation Coefficient (r or r²) | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|
| LC-MS/MS | 5.0–5000.0 pg/mL | ≥0.9994 (r²) | 5.0 pg/mL | nih.govresearchgate.net |
| LC-MS/MS | 40.1–8005.0 pg/mL | >0.999 (r) | 40.1 pg/mL | researchgate.net |
| RP-HPLC | 8–24 µg/mL | 0.9975 (r) | Not Reported | rjptonline.org |
| RP-UPLC | 0.254–76.194 µg/mL | >0.999 | Not Reported | nih.gov |
| HPLC | 20-100 µg/mL | 0.998 (r) | 0.0210 µg/mL | asianpubs.org |
Assessment of Recovery, Intra- and Inter-Assay Accuracy, and Precision in Quantitative Analysis
The reliability of a quantitative bioanalytical method hinges on its recovery, accuracy, and precision, assessed through rigorous validation experiments.
Recovery refers to the extraction efficiency of an analytical method, determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution. In a liquid-liquid extraction (LLE) method for desloratadine, the recovery was found to be high and consistent. researchgate.net Another study reported a mean recovery for the drug of 87.71%, while the internal standard's mean recovery was 84.97%. researchgate.net
Accuracy is the closeness of the determined value to the true value. It is often expressed as a percentage of the nominal concentration. For a desloratadine assay, the accuracy was reported to be within 101.4–102.4% and 99.5–104.8% across different concentrations. nih.govresearchgate.net Another study showed accuracy at the LLOQ for desloratadine to be 100.4%. nih.gov
Precision measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-assay precision (within a single analytical run) and inter-assay precision (between different analytical runs). In one validated method, the intra-day precision for desloratadine was within 0.7–2.0%, and the inter-day precision was within 0.7–2.7%. nih.govresearchgate.net Another study reported intra- and inter-day precision values at the LLOQ to be within 6.5% and 4.3%, respectively. researchgate.net
Table 2: Accuracy and Precision Data for Desloratadine Quantification
| Parameter | Concentration Level | Value | Reference |
|---|---|---|---|
| Accuracy (% Nominal) | Various | 101.4–102.4% | nih.govresearchgate.net |
| LLOQ | 100.4% | nih.gov | |
| Intra-Assay Precision (%CV) | Various | 0.7–2.0% | nih.govresearchgate.net |
| LLOQ | ≤6.5% | researchgate.net | |
| Inter-Assay Precision (%CV) | Various | 0.7–2.7% | nih.govresearchgate.net |
| LLOQ | ≤4.3% | researchgate.net |
Investigations into Sample Preparation Techniques and Their Impact on Analytical Performance
Sample preparation is a critical step in bioanalysis, aiming to extract the analyte and internal standard from the biological matrix while removing interfering substances. The choice of technique can significantly impact the method's performance.
Commonly used sample preparation techniques for the analysis of desloratadine and its deuterated internal standard from plasma include:
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between the aqueous plasma sample and an immiscible organic solvent. One study found that a combination of ethyl acetate (B1210297) and dichloromethane (B109758) (80:20) served as a good extraction solvent for desloratadine and its d5-labeled internal standard, resulting in high recovery and selectivity. researchgate.net
Solid-Phase Extraction (SPE): In SPE, the analyte and internal standard are adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a suitable solvent. One method utilized SPE for the extraction of desloratadine and its d5-labeled internal standard from human plasma. researchgate.net
Protein Precipitation (PPT): This is a simpler technique where a protein-precipitating agent, such as acetonitrile, is added to the plasma sample to precipitate proteins. While straightforward, one study noted an ion-suppression effect with the PPT method for both the drug and the internal standard, leading them to opt for LLE. researchgate.net
The choice of sample preparation method is a trade-off between simplicity, cost, and the need to minimize matrix effects, which can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer. The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means for accurate quantification. bujnochem.com
Stability Studies of the Analyte and Internal Standard in Research Samples
Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. These studies evaluate the stability of the compounds under various conditions that the samples may encounter.
Key stability assessments include:
Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing. Desloratadine was found to be stable in human plasma after five freeze-thaw cycles. nih.gov Another study also confirmed its stability throughout freeze-thaw cycles. nih.govresearchgate.net
Bench-Top Stability: This assesses the stability of the analyte in the processed sample at room temperature for a period that simulates the time samples may be left on a lab bench. Desloratadine has been shown to be stable for at least 6.4 hours at room temperature. nih.gov
Autosampler Stability: This determines the stability of the reconstituted samples in the autosampler. In one study, desloratadine was stable for approximately 120 hours under autosampler conditions at 10°C. researchgate.net
Long-Term Storage Stability: This evaluates the stability of the analyte in the biological matrix when stored at a low temperature (e.g., -20°C or -70°C) for an extended period.
The results of these stability studies for desloratadine, with this compound as the internal standard, have consistently shown that the analyte is stable under various handling and storage conditions, ensuring the integrity of the analytical results. researchgate.netnih.gov
Table 3: Stability of Desloratadine in Human Plasma
| Stability Condition | Duration | Result | Reference |
|---|---|---|---|
| Freeze-Thaw Cycles | 5 cycles | Stable | nih.gov |
| Bench-Top Stability | 6.4 hours | Stable | nih.gov |
| Autosampler Stability | ~120 hours at 10°C | Stable | researchgate.net |
Research on N Methyl Desloratadine As a Metabolite or Degradant, and N Methyl Desloratadine D5 As a Research Probe
Investigations into the Formation Pathways of N-Methyl Desloratadine (B1670295) in Biological or Synthetic Contexts
The formation of N-Methyl Desloratadine can be viewed from two primary perspectives: as a product of synthetic chemical reactions and as a potential biological metabolite or degradant.
Synthetic Pathways:
In a synthetic context, N-Methyl Desloratadine is a well-established intermediate in the manufacturing of Loratadine (B1675096) and Desloratadine. nbinno.comchemicalbook.com Various synthetic routes have been developed for its preparation, often involving multi-step processes. One documented synthesis involves the reaction of 8-chloro-5,6-dihydro-11H-benzo oup.comnih.govcyclohepta[1,2-b]pyridin-11-one with a Grignard reagent to form a tertiary carbinol, which is then dehydrated to yield 8-chloroazatadine. Subsequent reaction with ethyl chloroformate produces Loratadine. chemicalbook.com The synthesis of N-Methyl Desloratadine itself is a crucial step in some manufacturing processes for Desloratadine. google.com
Biological Formation:
The biotransformation of Loratadine predominantly involves its conversion to Desloratadine, a process mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. nih.govresearchgate.net While Desloratadine is the major active metabolite, further metabolism occurs, leading to hydroxylated and glucuronidated products. nih.govdrugbank.com The direct enzymatic N-methylation of Desloratadine to form N-Methyl Desloratadine as a primary metabolic pathway is not extensively documented in the available literature. However, the presence of N-Methyl Desloratadine as a known impurity and its chemical relationship to Desloratadine suggest that minor metabolic pathways involving N-methylation could exist.
N-Methyl Desloratadine has also been identified as a degradation product of Desloratadine, particularly in pharmaceutical formulations. chemicea.com This suggests that its formation can occur non-enzymatically under certain storage or stress conditions.
Table 1: Key Compounds and Their Roles
| Compound Name | CAS Number | Role |
| N-Methyl Desloratadine | 38092-89-6 | Synthetic intermediate, Metabolite, Degradation product chemicea.combiosynth.com |
| Desloratadine | 100643-71-8 | Active pharmaceutical ingredient, Metabolite of Loratadine drugbank.comsphinxsai.com |
| Loratadine | 79794-75-5 | Active pharmaceutical ingredient, Prodrug of Desloratadine synthinkchemicals.com |
| N-Methyl Desloratadine-d5 | Not available | Deuterated analog for research |
Conceptual Application of Deuterated Analogs in Mechanistic Metabolism Studies of Related Compounds (e.g., Loratadine/Desloratadine) to Elucidate Biotransformation Pathways
Deuterated analogs of drug molecules and their metabolites, such as this compound, are indispensable tools in modern drug metabolism research. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope, results in a molecule with a higher mass but nearly identical chemical properties. This mass difference is readily detectable by mass spectrometry (MS), forming the basis of their application in various studies.
One of the key applications of deuterated compounds is in elucidating metabolic pathways. The "deuterated magic methyl" concept, for instance, involves the strategic placement of a deuterated methyl group (CD3) on a molecule to probe metabolic N-demethylation. nih.govnih.gov The kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond, can be exploited to understand the mechanisms and rates of metabolic reactions. nih.gov
While specific studies employing this compound to investigate the biotransformation of Loratadine or Desloratadine are not prominently featured in the reviewed literature, its conceptual application is clear. This compound could be used as an internal standard in quantitative bioanalytical methods for the accurate measurement of N-Methyl Desloratadine in biological matrices. Furthermore, it could be used in metabolic studies to:
Trace Metabolic Fates: By administering a mixture of deuterated and non-deuterated compounds, researchers can track the metabolic fate of the N-methyl group and determine if it undergoes demethylation or other transformations.
Investigate Isotope Effects: The kinetic isotope effect can be studied to understand the rate-limiting steps in the metabolism of N-Methyl Desloratadine and related compounds.
Confirm Metabolite Structures: The distinct isotopic signature of a deuterated compound aids in the confident identification of metabolites in complex biological samples.
The use of deuterated analogs of Loratadine and Desloratadine as internal standards in pharmacokinetic studies is a well-established practice, highlighting the value of isotopic labeling in this field.
Table 2: Conceptual Applications of this compound in Research
| Application Area | Description |
| Quantitative Bioanalysis | Serve as an internal standard for accurate and precise quantification of N-Methyl Desloratadine in plasma, urine, and other biological samples. |
| Metabolic Pathway Elucidation | Trace the metabolic fate of the N-methyl group and identify potential downstream metabolites. |
| Kinetic Isotope Effect Studies | Investigate the mechanisms and rate-limiting steps of enzymatic reactions involving the N-methyl group. |
| Metabolite Identification | Provide a clear isotopic signature to confirm the structure of potential metabolites in mass spectrometry-based analyses. |
Degradation Pathways and Stability Studies of Related Compounds Relevant to Impurity Profiling
The stability of a drug substance and its formulated product is a critical aspect of pharmaceutical development, ensuring safety and efficacy over the shelf life of the medication. Degradation of the active pharmaceutical ingredient (API) can lead to the formation of impurities, which may have different pharmacological or toxicological profiles.
Forced degradation studies are intentionally conducted under stress conditions such as heat, humidity, light, acid, and base to identify potential degradation products and establish the degradation pathways of a drug substance. nih.govnih.govresearchgate.net Studies on Desloratadine have shown that it is susceptible to degradation under oxidative and thermal stress conditions. nih.govnih.gov
N-Methyl Desloratadine has been identified as a degradation product of Desloratadine. chemicea.com Its formation is particularly noted in stability studies of Desloratadine-containing pharmaceutical products. Other known degradation products of Desloratadine include N-formyldesloratadine, deschlorodesloratadine, and dehydrodesloratadine. sphinxsai.comgoogle.com The presence of certain excipients, such as lactose, can also accelerate the degradation of Desloratadine. google.com
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. nih.govsynthinkchemicals.com N-Methyl Desloratadine is listed as a known impurity of both Loratadine and Desloratadine in various pharmacopeias and by pharmaceutical reference standard suppliers. pharmaffiliates.compharmaffiliates.comsynzeal.comsimsonpharma.com The synthesis and characterization of such impurities are essential for developing validated analytical methods to monitor their levels in the final product.
The stability-indicating analytical methods, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), are developed to separate the API from its impurities and degradation products, allowing for their accurate quantification. nih.gov
Table 3: Known Impurities and Degradation Products of Desloratadine
| Impurity/Degradation Product | Formation Context |
| N-Methyl Desloratadine | Degradation, Synthetic Impurity chemicea.com |
| N-Formyldesloratadine | Degradation (especially with certain excipients) sphinxsai.comgoogle.comgoogle.com |
| Deschlorodesloratadine | Degradation sphinxsai.comgoogle.com |
| Dehydrodesloratadine | Degradation sphinxsai.comgoogle.com |
| Loratadine | Precursor and potential impurity |
| Various synthetic intermediates | Process-related impurities nih.govsynthinkchemicals.com |
Standardization and Quality Control Applications of N Methyl Desloratadine D5 in Pharmaceutical Research
Role as a Certified Reference Material (CRM) in Pharmaceutical Quality Assurance and Analytical Method Development
N-Methyl Desloratadine-d5 functions as a high-quality reference standard, essential for pharmaceutical quality assurance and the development of robust analytical methods. pharmaffiliates.combiosynth.com While the unlabeled N-Methyl Desloratadine (B1670295) is monitored as a potential impurity in the manufacturing of Desloratadine, the deuterated version is employed as an internal standard to ensure the precise quantification of the analyte and its related substances. nbinno.com
Certified Reference Materials (CRMs) are fundamental to validating analytical methods, verifying instrument performance, and establishing metrological traceability. The use of a stable isotope-labeled internal standard like this compound is considered best practice in bioanalytical method validation. This is because it shares near-identical chemical and physical properties with the unlabeled analyte, causing it to behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and potential matrix effects, which can suppress or enhance the instrument's signal. nih.gov
The development of a new analytical method, for instance, for the quantification of N-Methyl Desloratadine in a drug substance, would involve using this compound to validate key parameters. A representative example, based on the validation of a similar deuterated compound (Desloratadine-d5) for bioanalytical purposes, highlights the performance metrics that would be assessed. nih.gov
Table 1: Representative Method Validation Parameters using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria | Example Performance Data nih.gov |
|---|---|---|
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 99.9% to 100.4% |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | 4.6% to 5.1% |
| Selectivity | No significant interference at the retention time of the analyte and IS | No endogenous interference observed in blank plasma |
| Matrix Effect (%CV) | ≤15% | 0.9% to 2.2% |
| Recovery | Consistent, precise, and reproducible | Data not specified, but method designed to reduce variability |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data is illustrative based on a study using Desloratadine-d5.
By meeting these stringent criteria, the analytical method is proven to be accurate, precise, and reliable for its intended purpose in quality assurance. The use of this compound as a CRM is therefore indispensable for developing and validating methods that can withstand regulatory scrutiny.
Implementation in Reference Standard Qualification and Traceability for Research and Development Purposes
In research and development, reference standards must be thoroughly qualified to ensure their identity, purity, and concentration are accurately known. This compound plays a crucial role in this process, particularly in establishing the traceability of measurements. Metrological traceability ensures that a measurement result can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties.
When a new batch of unlabeled N-Methyl Desloratadine reference standard is synthesized or procured, this compound can be used as an internal standard for its precise quantification via mass spectrometry. This process, known as quantitative analysis by isotope dilution mass spectrometry (IDMS), is a primary method for value assignment of chemical reference materials.
The qualification process would involve:
Identity Confirmation: Using spectroscopic techniques (e.g., NMR, MS) to confirm the chemical structure of both the labeled and unlabeled standards.
Purity Assessment: Employing high-resolution analytical techniques to determine the purity of the unlabeled standard.
Concentration Assignment: Using this compound of a known, certified concentration to accurately determine the concentration of the newly prepared unlabeled reference standard solution.
This ensures that the new in-house reference standard is accurately characterized and its value is traceable to the certified value of the this compound CRM. This traceability is vital for ensuring the consistency and comparability of analytical results generated over the lifetime of a drug development program.
Facilitation of Inter-laboratory Harmonization and Method Transferability in Bioanalytical Research
Transferring a validated bioanalytical method from one laboratory to another (e.g., from a pharmaceutical company to a contract research organization) is a common but challenging process. Minor differences in equipment, reagents, and analyst technique can lead to discrepancies in results. The use of a stable isotope-labeled internal standard like this compound is a key factor in ensuring a smooth and successful method transfer.
Because the internal standard co-elutes and behaves almost identically to the analyte, it corrects for many of the potential variables that can arise between laboratories. nih.gov This intrinsic error correction simplifies the method transfer process and enhances the reproducibility of the data, regardless of where the analysis is performed.
For successful inter-laboratory harmonization, a validation protocol is established, and quality control (QC) samples are analyzed at both the originating and receiving laboratories. The acceptance criteria for these QC samples are typically based on the precision and accuracy of the results obtained in each lab and the comparison between them.
Table 2: Illustrative Inter-laboratory Method Transfer Acceptance Criteria
| Parameter | Acceptance Criteria for Method Transfer |
|---|---|
| Intra-assay Precision (%CV) | ≤15% at each QC level (Low, Mid, High) in each lab |
| Intra-assay Accuracy | Mean concentration within ±15% of nominal value in each lab |
| Inter-laboratory Comparison | The overall mean concentration of QC samples from both labs should not differ by more than 15% |
Criteria are based on general industry best practices for bioanalytical method transfer.
By incorporating this compound into the analytical method, the likelihood of meeting these stringent criteria is significantly increased. This facilitates seamless method transfer, ensuring that data generated across different sites during large-scale clinical trials or other research projects is consistent, reliable, and can be consolidated with confidence. mdpi.com
Emerging Trends and Advanced Research Perspectives for N Methyl Desloratadine D5
Integration with High-Resolution Mass Spectrometry and Advanced Separation Techniques for Comprehensive Impurity Analysis
The precise identification and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. pharmaffiliates.com N-Methyl Desloratadine-d5 serves as an invaluable tool in this process, particularly when integrated with high-resolution mass spectrometry (HRMS) and advanced separation techniques.
HRMS platforms, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide exceptional mass accuracy and resolution. This enables the confident identification of impurities by determining their elemental composition, even at trace levels. When used as an internal standard, this compound allows for highly accurate quantification, compensating for variations in sample preparation and instrument response.
Advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are essential for resolving complex mixtures of structurally similar compounds. preprints.orgpreprints.org A HILIC-based LC-MS/MS method, for instance, has been successfully developed for the analysis of N-nitroso-desloratadine, demonstrating the power of these techniques in separating polar impurities from the active pharmaceutical ingredient (API). preprints.orgpreprints.org The integration of these separation methods with HRMS, using this compound as a reference, facilitates a comprehensive impurity profile, ensuring that even minor components are accurately identified and quantified.
Research Findings:
Enhanced Specificity: The use of a stable isotope-labeled internal standard like this compound minimizes matrix effects and provides unambiguous identification in complex sample matrices.
Accurate Quantification: HRMS allows for the establishment of narrow mass extraction windows, significantly improving the signal-to-noise ratio and leading to lower limits of quantification (LOQ) for impurities. preprints.org
Structural Elucidation: The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments, aided by the known mass shift of the deuterium (B1214612) labels, help in elucidating the structures of unknown impurities and degradation products.
Below is a table of potential process-related and degradation impurities that could be analyzed using this compound as a reference standard.
| Impurity Name | Type | Potential Origin |
| Desloratadine (B1670295) | Process-related | Incomplete methylation of Desloratadine |
| Loratadine (B1675096) | Process-related | Starting material or byproduct |
| N-Oxide Desloratadine | Degradation | Oxidation of the pyridine (B92270) ring |
| Dehydro Desloratadine | Degradation | Dehydrogenation product |
| N-Nitroso-Desloratadine | Process-related/Degradation | Nitrosation reaction |
Potential for Isotopic Effects Research on Chemical Reactivity, Stability, and Metabolic Fate (Theoretical Application)
The substitution of hydrogen with deuterium atoms in this compound introduces the potential for significant kinetic isotope effects (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov This difference can lead to a slower rate for chemical reactions in which the C-H bond cleavage is the rate-limiting step.
Theoretical Applications:
Chemical Reactivity and Stability: The increased strength of the C-D bonds on the N-methyl group could theoretically enhance the stability of this compound against certain degradation pathways, such as oxidation at the methyl group. This could be investigated through forced degradation studies comparing the deuterated and non-deuterated compounds under various stress conditions (e.g., oxidative, thermal, photolytic).
Metabolic Fate: A primary metabolic pathway for many N-methylated compounds is N-demethylation, often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This process involves the cleavage of a C-H bond on the methyl group. nih.gov The presence of deuterium at this position in this compound would be expected to slow down the rate of N-demethylation. nih.govnih.gov This KIE could lead to a different metabolic profile, with a reduced formation of the N-demethylated metabolite (Desloratadine) and potentially a shift towards other metabolic pathways. Research on other deuterated compounds has shown that this can lead to increased systemic exposure and altered pharmacokinetic profiles. nih.gov
Studying these isotopic effects provides deeper insights into reaction mechanisms and metabolic pathways. While this compound is primarily an impurity standard, its unique properties make it a valuable probe for theoretical and exploratory research in drug metabolism and stability.
Future Directions in the Development and Utilization of Labeled Impurity Standards for Enhanced Pharmaceutical Research and Regulatory Science
The pharmaceutical industry is moving towards increasingly stringent quality and safety standards, driven by regulatory bodies like the FDA and EMA. aquigenbio.com This trend underscores the growing importance of well-characterized impurity standards. Stable isotope-labeled standards, such as this compound, are at the core of future advancements in this field.
Future Directions:
Expansion of Labeled Compound Libraries: There is a growing need for a wider range of labeled impurity standards to cover all potential process-related and degradation products for a given API. This will enable more thorough and accurate analytical method validation and routine quality control.
"Living" Reference Standards: Future standards may be supplied with more extensive data packages, including detailed characterization, stability data under various conditions, and information on isotopic enrichment and distribution, providing a more holistic tool for researchers.
Regulatory Harmonization: As regulatory scrutiny increases, there will be a greater push for the global harmonization of impurity control strategies. aquigenbio.com The use of universally accepted, high-purity labeled standards will be crucial in this process, ensuring consistency and comparability of data across different laboratories and jurisdictions.
Proactive Impurity Profiling: Labeled standards facilitate the early detection and identification of potential impurities during drug development. labroots.com This proactive approach can prevent costly delays and setbacks in later stages by addressing potential safety issues early in the process. labroots.com The development of advanced analytical techniques will continue to drive the need for high-quality reference materials to ensure the safety and quality of pharmaceutical products. aquigenbio.com
Q & A
Q. How can NMR spectroscopy confirm the structural integrity of N-Methyl Desloratadine-d5 in deuterated solvents?
- Methodological Answer: NMR is critical for verifying the position and stability of deuterium substitution. The N-methyl group’s chemical shift typically ranges between 2.16–3.33 ppm in non-aromatic solvents (e.g., CDCl₃), but aromatic solvents like pyridine or benzene may induce solvent shifts up to 0.85 ppm due to collision-complex formation . For this compound, analyze the downfield shifts of deuterated protons and compare with non-deuterated analogs. Use TMS as an internal reference and validate peak assignments via 2D NMR (COSY, HSQC) to distinguish isotopic effects from structural anomalies.
Q. What protocols ensure accurate preparation of deuterated internal standards for LC-MS quantification?
- Methodological Answer: Prepare stock solutions in methanol or acetonitrile (LC-MS grade) to avoid isotopic exchange. Calibrate using a six-point standard curve (1–100 ng/mL) with deuterated analogs (e.g., Desloratadine-d5) as internal standards. Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) to minimize matrix effects in plasma or tissue homogenates . Validate precision (RSD <15%) and accuracy (80–120% recovery) per ICH guidelines.
Q. How do deuterium isotope effects influence the pharmacokinetic (PK) profiling of this compound?
- Methodological Answer: Deuterium substitution at metabolic "soft spots" (e.g., methyl groups) slows CYP450-mediated oxidation, extending half-life. Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to compare metabolic rates with non-deuterated Desloratadine. Use AUC₀–24 and Cmax ratios to quantify isotope effects in preclinical models (e.g., rodent PK studies) .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinity between deuterated and non-deuterated analogs be resolved?
- Methodological Answer: Discrepancies may arise from altered hydrogen bonding or steric effects due to deuterium. Perform competitive radioligand binding assays (H1 receptors, ³H-pyrilamine) under controlled pH and temperature. Use Schild analysis to compare pA₂ values and assess allosteric modulation. Cross-validate with computational docking (e.g., AutoDock Vina) to map deuterium’s impact on binding pocket interactions .
Q. What strategies optimize the synthesis of this compound to minimize residual non-deuterated impurities?
- Methodological Answer: Employ NaH/DMF to generate enolates, followed by methyl-d₃ iodide quenching for site-specific deuteration . Purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Monitor deuteration efficiency using high-resolution MS (e.g., Q-TOF) and ensure isotopic purity >98% via ¹H NMR absence of non-deuterated methyl peaks (~2.8–3.1 ppm) .
Q. How should solvent systems be selected for stability studies of deuterated analogs in long-term storage?
- Methodological Answer: Avoid protic solvents (e.g., MeOH, H₂O) to prevent deuterium exchange. Use deuterated DMSO-d6 or acetonitrile-d3 for NMR-based stability assays. Store lyophilized forms at -80°C under argon. Assess degradation via forced oxidation (H₂O₂) and photolysis (ICH Q1B guidelines), quantifying impurities (e.g., des-methyl derivatives) using UPLC-PDA .
Q. What analytical approaches validate this compound as a reference standard in ANDA submissions?
- Methodological Answer: Perform cross-validation against pharmacopeial standards (USP/EP) using orthogonal methods:
- HPLC-UV (λ = 254 nm, retention time ±2% vs. USP standard).
- LC-MS/MS (MRM transitions m/z 316→201 for quantitation).
- DSC/TGA to confirm thermal stability (decomposition >200°C).
Document traceability via NIST-traceable certificates and inter-laboratory reproducibility (Horwitz ratio <2) .
Conflict Resolution & Best Practices
Q. How to address discrepancies in metabolic pathway identification between in vitro and in vivo models?
- Methodological Answer: Use deuterium-labeled tissue imaging (MALDI-TOF) to localize metabolites in target organs (e.g., liver, kidney). Correlate with in vitro hepatocyte data using pathway enrichment tools (MetaboAnalyst 5.0). Confirm phase I/II metabolites (e.g., glucuronides) via β-glucuronidase hydrolysis and LC-HRMS .
Q. What safety protocols mitigate risks when handling deuterated compounds in high-throughput screening?
- Methodological Answer: Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, goggles) to prevent dermal exposure. For spills, neutralize with inert adsorbents (vermiculite) and dispose per EPA hazardous waste guidelines. Implement fume hoods with HEPA filters for aerosol containment during lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
